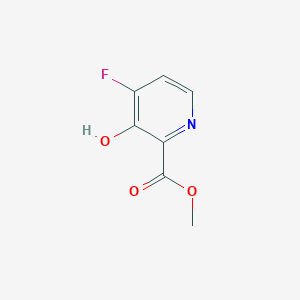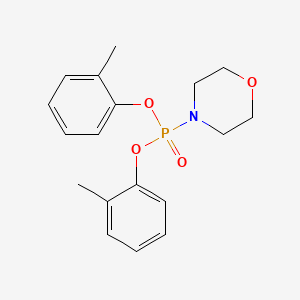
Di-o-tolyl 4-morpholinephosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-o-tolyl 4-morpholinephosphonate is an organophosphorus compound that features a phosphonate group bonded to a morpholine ring and two o-tolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di-o-tolyl 4-morpholinephosphonate can be synthesized through the reaction of di-o-tolylchlorophosphine with morpholine in the presence of a base such as sodium hydroxide. The reaction typically involves heating the reactants to around 70°C and using a solvent like tetrahydrofuran to facilitate the reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Di-o-tolyl 4-morpholinephosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Di-o-tolyl 4-morpholinephosphonate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of di-o-tolyl 4-morpholinephosphonate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metals such as palladium, platinum, and copper, which are commonly used in catalysis.
Comparación Con Compuestos Similares
Similar Compounds
Di-o-tolylphosphine: Similar structure but lacks the morpholine ring.
Di-o-tolylphosphinic acid: Contains a phosphinic acid group instead of a phosphonate group.
Morpholinephosphonate: Lacks the o-tolyl groups.
Uniqueness
Di-o-tolyl 4-morpholinephosphonate is unique due to the presence of both the morpholine ring and the o-tolyl groups, which provide distinct steric and electronic properties. This combination enhances its ability to form stable complexes with metals and participate in a wide range of chemical reactions.
Propiedades
Número CAS |
64039-15-2 |
|---|---|
Fórmula molecular |
C18H22NO4P |
Peso molecular |
347.3 g/mol |
Nombre IUPAC |
4-bis(2-methylphenoxy)phosphorylmorpholine |
InChI |
InChI=1S/C18H22NO4P/c1-15-7-3-5-9-17(15)22-24(20,19-11-13-21-14-12-19)23-18-10-6-4-8-16(18)2/h3-10H,11-14H2,1-2H3 |
Clave InChI |
RVYFKHBCERDLRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OP(=O)(N2CCOCC2)OC3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 2-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13943911.png)
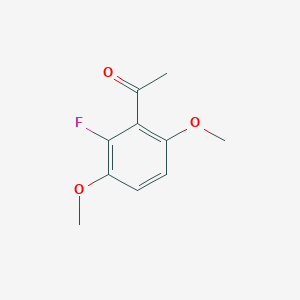
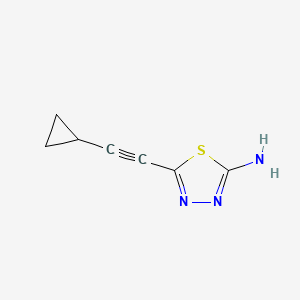
![8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13943920.png)
![4-[2-(Ethylsulfanyl)ethoxy]aniline](/img/structure/B13943925.png)
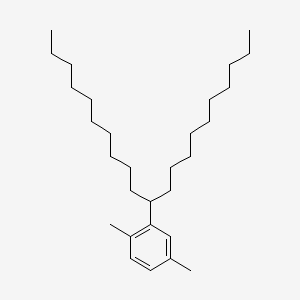
![2-[[2-(3,5-Dimethylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13943943.png)
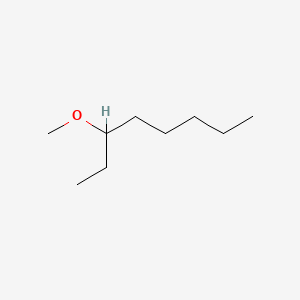
![6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one](/img/structure/B13943952.png)
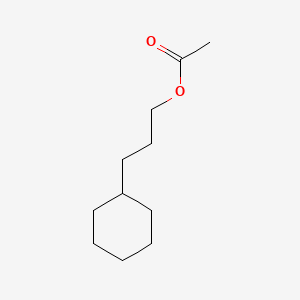
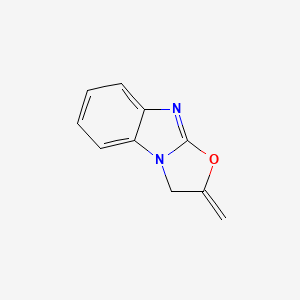
![ethyl 3-[(4-iodophenyl)methoxycarbonyloxy]butanoate](/img/structure/B13943976.png)
